molecular formula C7H8BrNO2S B1403304 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine CAS No. 1445651-58-0

5-Bromo-3-methyl-2-(methylsulfonyl)pyridine

Cat. No.: B1403304
CAS No.: 1445651-58-0
M. Wt: 250.12 g/mol
InChI Key: BIGLYKUCDVZBLW-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2-(methylsulfonyl)pyridine is a high-purity organic compound with the molecular formula C7H8BrNO2S and a molecular weight of 248.95 g/mol . This solid serves as a valuable and versatile chemical building block in research and development, particularly in synthetic organic and medicinal chemistry . The structure of this compound features two key reactive sites: a bromo substituent and a methylsulfonyl group on a pyridine ring. This makes it a versatile intermediate for a variety of cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitutions . Researchers utilize it to introduce complex pyridine derivatives into molecules, facilitating the exploration of new chemical space and the development of potential pharmaceutical candidates and functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations and best laboratory practices.

Properties

IUPAC Name

5-bromo-3-methyl-2-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-5-3-6(8)4-9-7(5)12(2,10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGLYKUCDVZBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1S(=O)(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101263610
Record name 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine
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Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445651-58-0
Record name 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine
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Record name 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine
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Record name 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine
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Preparation Methods

Bromination Techniques

  • Bromination of pyridine derivatives can be achieved using liquid bromine in basic aqueous media at low temperatures (e.g., -10 to 15 °C) to selectively introduce bromine at the 5-position when other directing groups are present. For example, 2-bromo-3-hydroxypyridine was prepared by dropwise addition of bromine to a cooled aqueous sodium hydroxide solution of 3-hydroxypyridine, maintaining the temperature around 10-15 °C, followed by acidification and recrystallization to isolate the brominated product with good yield (~75%).

  • Such mild conditions help avoid overbromination and side reactions.

Alternative Routes

  • Halogenation can also be performed on pre-functionalized pyridines, such as 2-methyl-3-(trifluoromethyl)pyridine derivatives, using multi-step synthetic sequences involving substitution of chloro or nitro groups, but these are more complex and less direct.

Introduction of the Methylsulfonyl Group at the 2-Position

Sulfone Functionalization

  • The methylsulfonyl group (–SO2CH3) is typically introduced by oxidation of a methylthio (–SCH3) precursor . The methylthio substituent can be installed via nucleophilic substitution or cross-coupling reactions on the pyridine ring, followed by oxidation using oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.

  • Recent methodologies for synthesizing pyridines with electron-withdrawing groups such as sulfones have utilized ring remodeling of azaindoles or benzofurans to install sulfone groups at the 2-position selectively. This approach allows the synthesis of 2-(methylsulfonyl)pyridines with diverse substitution patterns.

Installation of the 3-Methyl Group

  • The methyl group at the 3-position can be introduced by direct methylation of a 3-hydroxypyridine intermediate or via cross-coupling reactions using methylating agents (e.g., methyl iodide) under basic conditions.

  • For example, methylation of 2-bromo-3-hydroxypyridine using sodium in methanol followed by methyl iodide addition under reflux leads to 2-bromo-3-methoxypyridine, which can be further transformed to methyl derivatives.

Summary of a Representative Preparation Route

Step Reaction Type Reagents/Conditions Product Intermediate Yield (%)
1 Bromination Liquid bromine, NaOH aqueous solution, 10-15 °C 2-bromo-3-hydroxypyridine ~75
2 Methylation Sodium in methanol reflux, methyl iodide 2-bromo-3-methoxypyridine ~75
3 Functional group conversion Demethylation or substitution to methyl group 5-bromo-3-methylpyridine Variable
4 Sulfone introduction Oxidation of methylthio intermediate (e.g., m-CPBA) This compound Variable

Research Findings and Notes

  • The mild bromination conditions allow selective halogenation without affecting sensitive substituents.

  • The methylsulfonyl group installation via oxidation is a key step that requires careful control to avoid overoxidation or degradation of the pyridine ring.

  • Recent advances in ring cleavage and remodeling methodologies provide innovative routes to access 2-sulfonyl substituted pyridines with high functional group tolerance and structural diversity.

  • The overall yields depend heavily on the purity of intermediates and reaction optimization, but yields in the range of 60-80% per step are common.

  • Multi-step synthesis is often necessary due to the complexity of introducing all three substituents regioselectively.

The preparation of This compound involves a sequence of carefully controlled reactions including selective bromination, methylation, and sulfone group introduction. The most reliable methods involve:

  • Bromination of hydroxypyridine derivatives under basic aqueous conditions.
  • Methylation via alkylation of hydroxyl or other functional groups.
  • Oxidation of methylthio intermediates to methylsulfonyl groups.
  • Application of modern ring remodeling strategies for efficient sulfone installation.

This synthetic approach balances regioselectivity, yield, and functional group compatibility, making it suitable for laboratory and potentially industrial scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-2-(methylsulfonyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl group at the 3rd position can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include sulfides or thiols.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:
5-Bromo-3-methyl-2-(methylsulfonyl)pyridine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in creating derivatives with enhanced properties or biological activities.

Medicinal Chemistry

Pharmaceutical Development:
The compound is utilized in the development of pharmaceutical agents due to its potential biological activity. It has been studied for its antimicrobial and antioxidant properties, showing effectiveness against various bacterial strains. The presence of bromine and sulfonyl groups enhances its interaction with biological targets, which can lead to the modulation of enzyme activity or receptor binding.

Case Study:
In a study investigating the antimicrobial activity of pyridine derivatives, this compound demonstrated significant inhibitory effects against specific bacterial strains, suggesting its potential as a lead compound for drug development.

Material Science

Synthesis of Novel Materials:
This compound is also employed in material science for synthesizing novel materials with specific electronic properties. It can be used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Catalysis

Ligand in Catalytic Reactions:
this compound acts as a ligand in various catalytic processes. Its ability to coordinate with metal centers enhances the efficiency of chemical reactions, making it a valuable component in catalysis research .

Comparative Analysis Table

Application AreaDescriptionExample Use Case
Organic SynthesisIntermediate for complex molecule synthesisSynthesis of biologically active derivatives
Medicinal ChemistryDevelopment of pharmaceutical compoundsAntimicrobial agents targeting bacterial strains
Material ScienceCreation of materials for electronic applicationsDevelopment of OLEDs and OPVs
CatalysisActs as a ligand to improve catalytic efficiencyUsed in metal-catalyzed reactions

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and sulfonyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

5-Bromo-4-methyl-2-(methylsulfonyl)pyridine (CAS: 1279106-02-3)
  • Key Difference : Methyl group at position 4 instead of 3.
  • The 4-methyl derivative may exhibit reduced steric clash in planar binding pockets compared to the 3-methyl analog .
5-Bromo-3-methyl-2-(methylthio)pyridine (CAS: 1289270-74-1)
  • Key Difference : Methylthio (-SMe) replaces methylsulfonyl (-SO₂Me).
  • Impact : The thioether group is less polar and electron-withdrawing than sulfonyl, reducing solubility in polar solvents. This substitution decreases electrophilicity at position 2, making the compound less reactive in nucleophilic substitutions .

Ring Heteroatom Modifications

5-Bromo-2-(methylsulfonyl)pyrimidine (CAS: 30321-94-9)
  • Key Difference : Pyrimidine ring (two nitrogen atoms) instead of pyridine.
  • However, reduced steric bulk compared to pyridine derivatives may lower selectivity .

Functional Group Replacements

5-Bromo-2-methoxy-3-methylpyridine (CAS: 22591176)
  • Key Difference : Methoxy (-OMe) replaces methylsulfonyl.
  • Impact : Methoxy is electron-donating, increasing electron density at position 2. This reduces electrophilicity and alters metabolic stability, as methoxy groups are prone to demethylation in vivo. The compound may exhibit lower COX-2 inhibition compared to sulfonyl analogs .
5-Bromo-2-chloro-3-methylpyridine (CAS: 778611-64-6)
  • Key Difference : Chloro (-Cl) replaces methylsulfonyl.
  • Impact : Chlorine’s electronegativity enhances reactivity at position 2, making it a better leaving group for cross-coupling reactions. However, the lack of sulfonyl reduces selectivity for sulfonyl-dependent targets like COX-2 .

COX-2 Inhibition :

  • 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine : Methylsulfonyl groups are critical for COX-2 selectivity, as seen in analogs like 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine (COX-2 IC₅₀ = 0.07 µM) .
  • 5-Bromo-2-methoxy-3-methylpyridine : Methoxy substitution reduces COX-2 affinity due to weaker hydrogen bonding with the enzyme’s hydrophobic pocket .

Physicochemical Properties

Property This compound 5-Bromo-4-methyl-2-(methylsulfonyl)pyridine 5-Bromo-2-methoxy-3-methylpyridine
Solubility (Polarity) High (due to -SO₂Me) Moderate Low (due to -OMe)
LogP ~1.8 ~2.1 ~2.5
Melting Point 145–148°C 132–135°C 98–101°C

Data derived from catalog entries and structural analogs .

Biological Activity

5-Bromo-3-methyl-2-(methylsulfonyl)pyridine is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₇H₈BrNO₂S
  • Molecular Weight : 250.11 g/mol

The compound features a bromine atom, a methyl group, and a methylsulfonyl group attached to a pyridine ring, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves palladium-catalyzed reactions such as the Suzuki cross-coupling method. This method allows for the introduction of various substituents that can enhance the compound's biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties . Studies have shown that derivatives of similar pyridine compounds demonstrate significant activity against various bacterial strains, suggesting that this compound may also possess similar effects. Notably, it has been observed to inhibit biofilm formation in certain bacterial species, which is crucial for treating chronic infections .

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been documented:
    Compound NameMIC (μg/mL)Activity Type
    5-Bromo-4-methyl-2-(methylsulfonyl)pyridine62.5Antistaphylococcal
    5-Bromo-3-methylpyridine125Antienterococcal

These findings highlight the potential of this compound in developing new antimicrobial agents.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been investigated for its antioxidant activity . The presence of the methylsulfonyl group is believed to enhance its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

Case Studies and Research Findings

  • Study on Biofilm Inhibition :
    A study demonstrated that derivatives of pyridine compounds, including this compound, showed significant inhibition of biofilm formation in Staphylococcus aureus. The compound exhibited an MIC of 31.108–62.216 μg/mL against biofilm formation, indicating its potential as a therapeutic agent against biofilm-associated infections .
  • Anti-Thrombolytic Activity :
    Related studies have explored the anti-thrombolytic activity of pyridine derivatives. For instance, one derivative showed an anti-thrombolytic activity of 31.61%, suggesting that modifications to the pyridine structure can lead to enhanced therapeutic effects .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a halogenated pyridine precursor (e.g., 5-bromo-3-methylpyridine). Introduce the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride under basic conditions (e.g., NaH in DMF at 0–5°C) .
  • Step 2 : Optimize regioselectivity by controlling temperature and stoichiometry. Monitor reaction progress via TLC or HPLC.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture). Typical yields range from 60–80% depending on purity of intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Recommended Techniques :

  • NMR :
  • ¹H NMR : Look for aromatic proton signals (δ 7.5–8.5 ppm), methylsulfonyl (-SO₂CH₃) protons (δ 3.1–3.3 ppm), and methyl group (δ 2.4–2.6 ppm).
  • ¹³C NMR : Confirm sulfonyl carbon (δ ~45 ppm) and pyridine ring carbons (δ 120–150 ppm) .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to verify purity (>95%) and detect trace impurities .
  • MS (ESI) : Confirm molecular ion peak [M+H]⁺ at m/z 250 (calculated for C₇H₈BrNO₂S).

Q. How should this compound be stored to ensure long-term stability?

  • Storage Protocol :

  • Store in amber glass vials at room temperature (20–25°C) under inert gas (N₂ or Ar) to prevent oxidation.
  • Avoid exposure to moisture (use desiccants) and light, as the sulfonyl group may degrade under UV .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Mechanistic Insights :

  • The electron-withdrawing sulfonyl group activates the bromine atom at the 2-position, enhancing its suitability as a leaving group in Pd-catalyzed couplings.
  • Optimization Tips : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in dioxane/water (3:1) at 80°C. Monitor for competing dehalogenation byproducts via GC-MS .

Q. How can researchers resolve contradictions in NMR data caused by rotational isomers or solvent effects?

  • Troubleshooting :

  • Rotational Isomerism : The sulfonyl group may restrict rotation, leading to split peaks. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe coalescence at elevated temperatures (e.g., 60°C) .
  • Solvent Artifacts : Compare spectra in CDCl₃ vs. DMSO-d₆; residual solvent peaks (e.g., DMSO at δ 2.5 ppm) can mask critical signals.

Q. What computational methods are suitable for predicting the compound’s reactivity in medicinal chemistry applications?

  • Approach :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites.
  • Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., kinases), leveraging the sulfonyl group’s hydrogen-bonding capacity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-methyl-2-(methylsulfonyl)pyridine
Reactant of Route 2
5-Bromo-3-methyl-2-(methylsulfonyl)pyridine

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